molecular formula C13H21N5O3S B10782595 4VQ8Rba9EW CAS No. 175215-34-6

4VQ8Rba9EW

Cat. No. B10782595
CAS RN: 175215-34-6
M. Wt: 327.41 g/mol
InChI Key: ABSYJOKYMQTMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TAK-661 involves several steps:

Industrial Production Methods: The industrial production methods for TAK-661 are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: TAK-661 undergoes various chemical reactions, including:

    Substitution Reactions: The displacement of the chloro atom in the triazolopyridazine ring.

    Condensation Reactions: Formation of formamide oxime from aminopyridazine and dimethylformamide dimethyl acetal.

    Cyclization Reactions: Conversion of formamide oxime to triazolopyridazine.

Common Reagents and Conditions:

    Ethanolic Ammonia: Used for the initial substitution reaction.

    Dimethylformamide Dimethyl Acetal: Used in the condensation step.

    Hydroxylamine Hydrochloride: Reacts to form the oxime.

    Polyphosphoric Acid: Facilitates the cyclization reaction.

    Sodium Hydride: Used in the final substitution step.

Major Products:

    Triazolopyridazine Derivatives: Formed through the cyclization and substitution reactions.

Scientific Research Applications

TAK-661 has been primarily studied for its potential in treating respiratory conditions, particularly asthma. It acts as an inhibitor of eosinophil chemotaxis, reducing eosinophil infiltration and bronchoconstriction in allergic models . This makes it a valuable compound for research in respiratory medicine and immunology.

Mechanism of Action

TAK-661 exerts its effects by inhibiting eosinophil chemotaxis. Eosinophils play a significant role in allergen-induced airway responses. By inhibiting their movement, TAK-661 reduces eosinophil infiltration into the airway wall, thereby decreasing bronchoconstriction and airway hyperresponsiveness . The exact molecular targets and pathways involved in this inhibition are still under investigation.

Comparison with Similar Compounds

TAK-661 is unique in its specific inhibition of eosinophil chemotaxis. Similar compounds include other eosinophil chemotaxis inhibitors and anti-inflammatory agents used in respiratory conditions. TAK-661’s specific mechanism and effectiveness in reducing late-phase bronchoconstriction set it apart from other compounds .

Similar Compounds:

    Montelukast: A leukotriene receptor antagonist used in asthma treatment.

    Omalizumab: An anti-IgE antibody used for severe allergic asthma.

    Mepolizumab: An anti-interleukin-5 antibody used for eosinophilic asthma.

TAK-661’s unique mechanism of action and its potential to reduce late-phase bronchoconstriction make it a promising candidate for further research and development in respiratory medicine.

properties

CAS RN

175215-34-6

Molecular Formula

C13H21N5O3S

Molecular Weight

327.41 g/mol

IUPAC Name

2,2-dimethyl-3-[(7-propan-2-yl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxy]propane-1-sulfonamide

InChI

InChI=1S/C13H21N5O3S/c1-9(2)10-5-11-15-8-16-18(11)17-12(10)21-6-13(3,4)7-22(14,19)20/h5,8-9H,6-7H2,1-4H3,(H2,14,19,20)

InChI Key

ABSYJOKYMQTMMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=NC=NN2N=C1OCC(C)(C)CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.